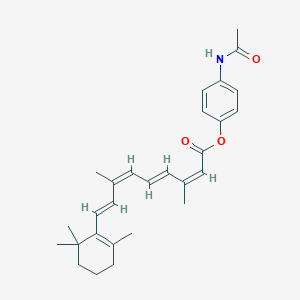

Carbocyclic puromycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

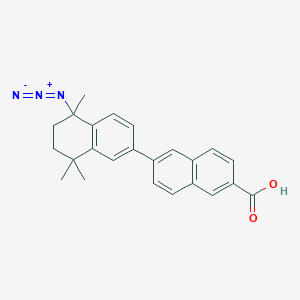

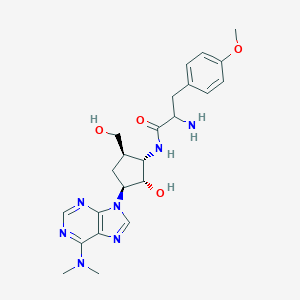

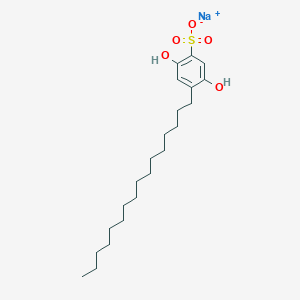

Carbocyclic puromycin is a modified form of puromycin, an antibiotic that is known to inhibit protein synthesis in cells. The carbocyclic form of puromycin is an important tool in scientific research due to its ability to selectively label nascent polypeptide chains and monitor protein synthesis in living cells.

Mécanisme D'action

Carbocyclic puromycin acts as a mimic of the aminoacyl-tRNA molecule that is involved in protein synthesis. It enters the ribosome and binds to the A-site of the ribosome, where it forms a peptide bond with the nascent polypeptide chain. This results in the premature termination of protein synthesis, as the ribosome cannot continue to add amino acids to the polypeptide chain.

Effets Biochimiques Et Physiologiques

Carbocyclic puromycin has been shown to have a number of biochemical and physiological effects in cells. It can induce apoptosis, inhibit cell growth, and alter the expression of various genes. It has also been shown to have anti-tumor effects in some cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

Carbocyclic puromycin has several advantages as a tool in scientific research. It is highly selective and can label nascent polypeptide chains without affecting other cellular processes. It is also stable and can be used in a variety of experimental conditions. However, it also has some limitations, such as its potential toxicity and the fact that it can only label newly synthesized proteins.

Orientations Futures

There are several future directions for the use of carbocyclic puromycin in scientific research. One area of interest is the development of new methods for detecting and quantifying carbocyclic puromycin-labeled proteins. Another area of research is the use of carbocyclic puromycin in combination with other techniques, such as mass spectrometry, to study the dynamics of protein synthesis in cells. Additionally, there is interest in using carbocyclic puromycin to study the role of translation in diseases such as cancer and neurodegenerative disorders.

Conclusion:

Carbocyclic puromycin is a promising tool in scientific research that has a wide range of applications. Its ability to selectively label nascent polypeptide chains makes it a valuable tool for studying protein synthesis in living cells. While there are some limitations to its use, the potential future directions for research suggest that carbocyclic puromycin will continue to be an important tool in scientific research for years to come.

Méthodes De Synthèse

The synthesis of carbocyclic puromycin involves the modification of the puromycin molecule to replace the lactam ring with a cyclohexene ring. This modification is achieved through a series of chemical reactions that involve the use of reagents such as bromine, sodium hydroxide, and palladium catalysts. The final product is a stable carbocyclic puromycin molecule that can be used for scientific research purposes.

Applications De Recherche Scientifique

Carbocyclic puromycin is widely used as a tool in scientific research to monitor protein synthesis in living cells. It is commonly used in studies that investigate the regulation of translation initiation, elongation, and termination. This molecule is also used to study the effects of various drugs and compounds on protein synthesis and to identify new targets for drug development.

Propriétés

Numéro CAS |

104264-92-8 |

|---|---|

Nom du produit |

Carbocyclic puromycin |

Formule moléculaire |

C23H31N7O4 |

Poids moléculaire |

469.5 g/mol |

Nom IUPAC |

2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1 |

Clé InChI |

KABZPFHZISKOAR-UTLZNAOTSA-N |

SMILES isomérique |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@H]([C@@H]([C@@H]3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |

SMILES canonique |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |

Synonymes |

9-((2-hydroxy-4-(hydroxymethyl)-3-((4-methoxyphenylalanyl)amino)cyclopentyl))-6-(dimethylamino)purine carbocyclic puromycin puromycin, carbocyclic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)